LG 6-102

Description

Properties

CAS No. |

132798-30-2 |

|---|---|

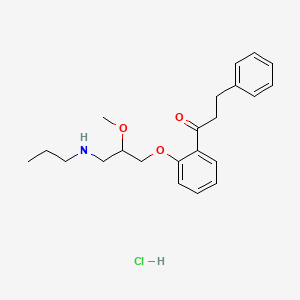

Molecular Formula |

C22H30ClNO3 |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

1-[2-[2-methoxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C22H29NO3.ClH/c1-3-15-23-16-19(25-2)17-26-22-12-8-7-11-20(22)21(24)14-13-18-9-5-4-6-10-18;/h4-12,19,23H,3,13-17H2,1-2H3;1H |

InChI Key |

WDWSTEIFIUFHBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2-methoxy-3-propylaminopropoxy)-3-phenylpropiophenone hydrochloride LG 6-102 LG-6-102 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: GI-102 Mechanism of Action in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

GI-102 is an innovative, clinical-stage immunocytokine engineered to orchestrate a potent and targeted anti-tumor immune response. This bispecific fusion protein is comprised of a CD80 ectodomain and a modified interleukin-2 (B1167480) variant (IL-2v3), linked to a human IgG4 Fc fragment. Its dual mechanism of action is designed to deliver a powerful immune stimulus directly to the tumor microenvironment while concurrently dismantling key immunosuppressive pathways. Preclinical and emerging clinical data in patients with advanced solid tumors indicate that GI-102 can induce robust and sustained proliferation of cytotoxic T lymphocytes and Natural Killer (NK) cells without a significant increase in regulatory T cells (Tregs), leading to meaningful anti-tumor activity. This technical guide provides a comprehensive overview of the core mechanism of action of GI-102, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction: The Rationale for a Novel Immunocytokine

The therapeutic landscape of oncology has been revolutionized by the advent of immune checkpoint inhibitors (ICIs) and cytokine-based therapies. However, a significant proportion of patients with solid tumors do not respond to existing treatments, highlighting the need for novel therapeutic strategies that can overcome resistance mechanisms and induce a more robust and durable anti-tumor immune response. GI-102 was developed to address these unmet needs by integrating two powerful immune-modulating functionalities into a single molecule.

GI-102 is a bispecific Fc fusion protein that strategically combines the co-stimulatory properties of CD80 with the potent proliferative signaling of an engineered IL-2 variant.[1][2] This design allows for a multi-pronged attack on cancer by:

-

Targeting the Tumor Microenvironment: The CD80 component directs the molecule to the tumor and immune cells.[2][3]

-

Blocking CTLA-4 Checkpoint Inhibition: The CD80 domain competitively binds to CTLA-4, a key inhibitory receptor on T cells, thereby preventing its interaction with endogenous CD80 and promoting T cell activation.[2][4]

-

Delivering a Potent, Targeted IL-2 Signal: The IL-2v3 moiety is engineered to have a high affinity for the IL-2 receptor βγ (IL-2Rβγ) complex, which is predominantly expressed on cytotoxic T cells and NK cells, while having a diminished affinity for the IL-2 receptor α (IL-2Rα or CD25) subunit that is highly expressed on immunosuppressive Tregs.[2][3][4] This selective signaling cascade is intended to maximize the expansion of anti-tumor effector cells while minimizing the proliferation of Tregs.

Molecular Structure and Dual Mechanism of Action

GI-102 is a novel CD80-IgG4-IL2v3 bispecific fusion protein.[3] Its structure is central to its function, enabling a synergistic anti-tumor effect.

The CD80 Domain: Targeting and Checkpoint Blockade

The N-terminal portion of GI-102 consists of the extracellular domain of CD80.[1][3] This domain has a dual role:

-

Immune Cell and Tumor Cell Targeting: CD80 can bind to its natural ligands, CD28 and CTLA-4, which are expressed on T cells.[4] Additionally, some tumor cells may also express ligands for CD80. This allows GI-102 to localize within the tumor microenvironment and at the immunological synapse.

-

CTLA-4 Inhibition: By binding to CTLA-4 on T cells, particularly Tregs, the CD80 moiety of GI-102 acts as a checkpoint inhibitor.[2][4] This blockade prevents the delivery of inhibitory signals that would otherwise dampen the anti-tumor immune response. This, in turn, allows for the sustained activation of effector T cells.

The IL-2 Variant (IL-2v3): Selective Proliferation of Effector Cells

The C-terminal domain of GI-102 is an engineered IL-2 variant (IL-2v3).[1][3] This variant has been specifically designed to overcome the limitations of wild-type IL-2 therapy, which can indiscriminately activate both effector and regulatory T cells. The key features of the IL-2v3 domain are:

-

Preserved IL-2Rβγ Binding: The IL-2v3 maintains a strong affinity for the IL-2Rβγ complex, which is crucial for signaling and inducing the proliferation and activation of CD8+ cytotoxic T lymphocytes and NK cells.[2][3]

-

Abolished IL-2Rα (CD25) Affinity: The IL-2v3 has been engineered to have a significantly reduced binding affinity for the IL-2Rα subunit.[2][3][4] Since Tregs are characterized by high constitutive expression of IL-2Rα, this modification is intended to prevent the expansion of this immunosuppressive cell population.

The synergistic action of both domains is designed to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state, thereby promoting tumor cell destruction.

Preclinical Evidence

The anti-tumor activity and mechanism of action of GI-102 have been evaluated in a series of preclinical studies, including in vitro cell-based assays and in vivo animal models.

In Vitro Characterization (Data Inferred from Preclinical Descriptions)

While specific binding affinities and IC50 values are not publicly available in the reviewed literature, the preclinical descriptions confirm the intended molecular interactions and cellular effects of GI-102.

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of GI-102 has been demonstrated in multiple syngeneic mouse models, which possess a fully competent immune system, making them suitable for evaluating immunotherapies.

-

EMT6 Breast Cancer Model: In the EMT6 syngeneic mouse model, treatment with GI-102 resulted in a significant reduction in tumor volume and tumor growth rate compared to vehicle control and Proleukin® (recombinant human IL-2).[5] Analysis of tumor-infiltrating lymphocytes (TILs) in this model revealed that GI-102 induced a robust expansion of both CD8+ T cells and NK cells within the tumor microenvironment.[5] Notably, unlike Proleukin®, GI-102 did not lead to an expansion of the Treg population in the TME.[5]

-

LL/2 Lung Cancer Model: The LL/2 syngeneic tumor model was utilized for intra-tissue concentration analysis.[5] Following administration, elevated levels of GI-102 were detected in the serum, tumor, and lymphoid organs, indicating effective distribution of the molecule to immunologically relevant sites.[5]

-

Liver Cancer Model: In a preclinical mouse model of liver cancer, monotherapy with GI-102 led to complete tumor regression in 60% of the treated mice.

Pharmacodynamics in Non-Human Primates

The pharmacodynamic effects of GI-102 were assessed in cynomolgus monkeys to evaluate its impact on peripheral immune cell populations.

Intravenous administration of GI-102 resulted in a robust and dose-dependent expansion of key effector immune cells.[6] A similar pattern of peripheral lymphocyte alterations was observed when compared to Proleukin®, but without the corresponding increase in Tregs seen with the latter.[5]

Table 1: Peripheral Immune Cell Expansion in Cynomolgus Monkeys with GI-102

| Immune Cell Population | Fold Expansion from Baseline | GI-102 Dose |

| Total Lymphocytes | 21.5-fold | 2.5 mg/kg |

| CD8+ T Cells | 39.6-fold | 2.5 mg/kg |

| NK Cells | 22-fold | 2.5 mg/kg |

Clinical Development and Emerging Data

GI-102 is currently being evaluated in a Phase 1/2a, open-label, dose-escalation and expansion study (NCT05824975) in patients with advanced or metastatic solid tumors.[6][7] Preliminary results from this ongoing trial have provided the first clinical evidence of the safety and anti-tumor activity of GI-102.

Clinical Trial Design

The KEYNOTE-G08 study is a multi-part trial designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GI-102 as a single agent and in combination with other anti-cancer therapies.[7] The monotherapy dose-escalation phase employed a conventional 3+3 design, with GI-102 administered intravenously every three weeks.[8]

Clinical Pharmacodynamics

Consistent with the preclinical findings in non-human primates, GI-102 demonstrated a significant expansion of peripheral lymphocytes, particularly CD8+ T cells and NK cells, in patients with solid tumors.

Table 2: Peripheral Immune Cell Expansion in Patients Treated with GI-102

| Immune Cell Population | Fold Change from Baseline (Median [Range]) | GI-102 Dose |

| Peripheral Lymphocytes | 4.4 [2.1-9.6] | 0.24 mg/kg |

| CD8+ T Cells (Effector & Memory) | 3.9 [2.0–5.7] | 0.24 mg/kg |

| NK Cells | 20.4 [9.5–32.6] | 0.24 mg/kg |

| Regulatory T Cells (Tregs) | No meaningful increase | 0.24 mg/kg |

Preliminary Clinical Efficacy

As of the data cutoff of January 12, 2024, GI-102 has shown promising monotherapy activity in heavily pre-treated patients with advanced solid tumors.[8]

Table 3: Preliminary Monotherapy Efficacy of GI-102 in Advanced Solid Tumors

| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| All Evaluable Patients (n=23) | 17.4% (4/23) | - |

| Metastatic Melanoma (previously treated with ICB, n=7) | 42.9% (3/7) | 85.7% (6/7) |

| Metastatic Ovarian Cancer (n=3) | 33.3% (1/3) | 66.7% (2/3) |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the preclinical and clinical evaluation of GI-102, based on standard practices in the field.

Syngeneic Mouse Model Efficacy Studies (e.g., EMT6, LL/2)

-

Cell Culture: EMT6 (murine breast carcinoma) or LL/2 (Lewis lung carcinoma) cells are cultured in appropriate media and conditions. Cells are harvested during the exponential growth phase and checked for viability.

-

Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c for EMT6, C57BL/6 for LL/2).

-

Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. GI-102, vehicle control, or comparator agents (e.g., Proleukin®) are administered via a specified route (e.g., intraperitoneal or intravenous) and schedule.

-

Efficacy Assessment: Tumor volumes and body weights are measured regularly throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Immunophenotyping of TILs: At the end of the study, tumors are harvested, mechanically and enzymatically dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, NK1.1) for analysis by flow cytometry.

Non-Human Primate Pharmacodynamic Studies

-

Animal Acclimation and Baseline Sampling: Cynomolgus monkeys are acclimated to the study conditions. Baseline peripheral blood samples are collected.

-

GI-102 Administration: GI-102 is administered intravenously at various dose levels.

-

Serial Blood Sampling: Peripheral blood samples are collected at multiple time points post-administration.

-

Immunophenotyping: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stained with a panel of fluorescently labeled antibodies against primate immune cell markers for analysis by flow cytometry to quantify changes in lymphocyte subpopulations.

Human Peripheral Blood Immunophenotyping (from Clinical Trial)

-

Sample Collection: Peripheral blood is collected from patients at baseline and at specified time points during treatment with GI-102.

-

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Flow Cytometry Staining and Analysis: Isolated PBMCs are stained with a comprehensive panel of fluorescently labeled antibodies to identify and quantify various immune cell subsets, including CD4+ T cells, CD8+ T cells, NK cells, and Tregs. Data is acquired on a flow cytometer and analyzed to determine the fold-change in cell populations from baseline.

Visualizations

Signaling Pathways

Caption: Dual mechanism of action of GI-102.

Experimental Workflow: Syngeneic Mouse Model

Caption: Workflow for in vivo efficacy testing.

Conclusion

GI-102 represents a rationally designed immunocytokine that leverages a dual mechanism of action to stimulate a potent anti-tumor immune response in solid tumors. By combining CTLA-4 checkpoint blockade with selective IL-2 pathway activation, GI-102 effectively promotes the expansion and activity of cytotoxic T cells and NK cells while avoiding the stimulation of immunosuppressive Tregs. Preclinical studies have demonstrated significant anti-tumor efficacy and a favorable pharmacodynamic profile, which are now being translated into promising clinical activity in patients with advanced solid tumors. The ongoing clinical development of GI-102 will further elucidate its therapeutic potential as a monotherapy and in combination with other anti-cancer agents, offering a potential new treatment paradigm for patients with difficult-to-treat malignancies.

References

- 1. mskcc.org [mskcc.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. GI INNOVATION [gi-innovation.com]

- 4. ASCO Meetings [meetings.asco.org]

- 5. GI Innovation registers a US patent for GI-101·GI-102 combination therapy < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]

- 6. GI Innovation announced on the 9th that a patent for the formulation of the immuno-cancer drug GI-10.. - MK [mk.co.kr]

- 7. ASCO Meetings [meetings.asco.org]

- 8. Analysis of the tumor microenvironment and anti-tumor efficacy of subcutaneous vs systemic delivery of the bifunctional agent bintrafusp alfa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CD80-IL2v3 Fusion Protein: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CD80-IL2v3 fusion protein represents a novel class of immunocytokines engineered to enhance anti-tumor immunity through a dual mechanism of action. This technical guide provides a comprehensive overview of the structure, function, and preclinical and clinical data associated with this class of therapeutic agents, with a specific focus on the investigational drug GI-102. By combining the co-stimulatory properties of CD80 with a modified Interleukin-2 (IL-2) variant, this fusion protein aims to selectively activate and expand cytotoxic T lymphocytes and Natural Killer (NK) cells within the tumor microenvironment while concurrently blocking inhibitory signals. This document details the molecular architecture, signaling pathways, and experimental data supporting its development, offering a valuable resource for researchers and drug development professionals in the field of immuno-oncology.

Introduction: The Rationale for a Dual-Acting Immunocytokine

The activation of T lymphocytes is a critical event in the adaptive immune response against cancer. This process requires two signals: the primary signal through the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC), and a second, co-stimulatory signal. CD80 (also known as B7-1), expressed on antigen-presenting cells (APCs), is a key co-stimulatory molecule that binds to CD28 on T cells, providing this crucial second signal and leading to T-cell proliferation and effector function.[1]

However, the immune system has regulatory checkpoints to prevent excessive activation. One such checkpoint is the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), which is upregulated on activated T cells and competes with CD28 for binding to CD80, delivering an inhibitory signal.[1][2] Cancer cells can exploit this mechanism to evade immune destruction.

Interleukin-2 (IL-2) is a potent cytokine that promotes the proliferation and activation of T cells and NK cells.[3] While recombinant IL-2 (Proleukin®) has been approved for the treatment of certain cancers, its therapeutic use is limited by severe toxicities and its tendency to also expand immunosuppressive regulatory T cells (Tregs), which express high levels of the high-affinity IL-2 receptor alpha chain (IL-2Rα or CD25).[3]

The CD80-IL2v3 fusion protein is designed to overcome these limitations by integrating two distinct functionalities into a single molecule:

-

Targeted Co-stimulation and Checkpoint Blockade: The CD80 moiety is designed to bind to CTLA-4, effectively blocking this inhibitory signal and making more CD80 available to bind to the co-stimulatory receptor CD28.[3][4]

-

Selective Cytotoxic Cell Activation: The IL-2 variant (IL2v3) is engineered to have reduced or abolished binding affinity for IL-2Rα, while retaining its ability to bind to the intermediate-affinity IL-2 receptor beta and gamma chains (IL-2Rβγ).[3] This preferential binding aims to selectively stimulate the proliferation and activation of CD8+ T cells and NK cells, which primarily express the IL-2Rβγ complex, while minimizing the expansion of Tregs.[3][5]

Molecular Structure of GI-102 (CD80-IgG4-IL2v3)

GI-102 is a bispecific Fc fusion protein with a well-defined modular structure.[1]

-

N-terminus: The extracellular domain of human CD80. This domain is responsible for binding to its natural ligands, CD28 and CTLA-4.

-

Central Hinge and Fc Region: A human immunoglobulin G4 (IgG4) Fc fragment. The IgG4 isotype is often chosen for therapeutic fusion proteins due to its reduced effector functions, minimizing the risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

-

C-terminus: An Interleukin-2 variant (IL-2v3). This variant contains specific mutations that abrogate its binding to IL-2Rα (CD25).[3]

This molecular arrangement allows for the simultaneous engagement of both the CD80 and IL-2 signaling pathways.

Mechanism of Action and Signaling Pathways

The dual functionality of the CD80-IL2v3 fusion protein results in a multi-pronged attack on cancer cells by modulating key immune signaling pathways.

CD80-Mediated Signaling

The CD80 component of the fusion protein influences the balance of co-stimulatory and inhibitory signals in T cells. By binding to CTLA-4, it prevents the delivery of inhibitory signals that would otherwise dampen T-cell activation. This blockade allows for enhanced signaling through the CD28 pathway upon its engagement with CD80, leading to the activation of downstream signaling cascades such as NF-κB and MAPK, which are crucial for T-cell proliferation and cytokine production.[1]

CD80-mediated signaling pathway.

IL2v3-Mediated Signaling

The IL2v3 moiety of the fusion protein selectively activates cells expressing the IL-2Rβγ complex. This binding initiates the JAK-STAT signaling pathway, primarily through the phosphorylation of STAT5.[3] Activated STAT5 translocates to the nucleus and induces the transcription of genes involved in cell proliferation, survival, and cytotoxic function, such as granzymes and perforin. The lack of binding to IL-2Rα on Tregs prevents the activation and expansion of this immunosuppressive cell population.

IL2v3-mediated signaling pathway.

Quantitative Data Summary

While specific binding affinities (KD) and in vitro potencies (EC50) for GI-102 are not extensively detailed in publicly available literature, preclinical and clinical studies have provided quantitative data on its biological activity.

Table 1: Preclinical In Vivo Pharmacodynamics in Cynomolgus Monkeys

| Parameter | Dose of GI-102 | Fold Expansion from Baseline | Reference |

| Total Lymphocytes | 2.5 mg/kg | 21.5-fold | [5] |

| CD8+ T Cells | 2.5 mg/kg | 39.6-fold | [5] |

| NK Cells | 2.5 mg/kg | 22-fold | [5] |

Table 2: Clinical Pharmacodynamics in Patients with Advanced Solid Tumors

| Parameter | Dose of GI-102 | Fold Change from Baseline (Median [Range]) | Reference |

| Peripheral Lymphocytes | 0.24 mg/kg | 4.4 [2.1-9.6] | [6][7] |

| CD8+ T Cells | 0.24 mg/kg | 3.9 [2.0–5.7] | [6][7] |

| NK Cells | 0.24 mg/kg | 20.4 [9.5–32.6] | [6][7] |

Note: Treg cell populations did not show a meaningful increase in these studies.[6][7]

Table 3: Clinical Efficacy in Patients with Advanced Solid Tumors (Phase 1/2a Study)

| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| All Evaluable Patients (n=23) | 17.4% (4/23) | - | [6] |

| Metastatic Melanoma (post-ICB, n=7) | 42.9% (3/7) | 85.7% (6/7) | [6] |

| Metastatic Ovarian Cancer (n=3) | 33.3% (1/3) | 66.7% (2/3) | [6] |

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with GI-102 are proprietary. However, based on the published literature, the following sections describe the general methodologies employed in the preclinical and clinical evaluation of CD80-IL2v3 fusion proteins.

In Vivo Tumor Efficacy Studies in Syngeneic Mouse Models (e.g., EMT6)

These studies are crucial for evaluating the anti-tumor activity of immunotherapies in the context of a competent immune system.

Workflow for a syngeneic mouse model study.

Methodology:

-

Cell Line and Animal Model: EMT6 murine mammary carcinoma cells are cultured under standard conditions. Female BALB/c mice, which are syngeneic to the EMT6 cell line, are used as the host.[8]

-

Tumor Implantation: A suspension of EMT6 cells is injected into the mammary fat pad of the mice to establish orthotopic tumors.[8]

-

Treatment: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, GI-102 at various doses, and potentially a comparator arm like Proleukin®). Treatment is administered as per the study design (e.g., intravenously).[3]

-

Monitoring: Tumor growth is monitored regularly by caliper measurements, and animal well-being is assessed.

-

Endpoint Analysis: At the end of the study, tumors are excised for analysis of tumor-infiltrating lymphocytes (TILs). Tumor growth inhibition and survival are the primary efficacy endpoints.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This analysis is critical to understand the immunological changes within the tumor microenvironment following treatment.

Workflow for TIL analysis by flow cytometry.

Methodology:

-

Tumor Processing: Excised tumors are mechanically minced and then digested with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, NK1.1 for NK cells, FoxP3 for Tregs).

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer, which quantifies the number of cells expressing each marker.

-

Data Analysis: The data is analyzed to determine the percentage and absolute number of different immune cell populations within the tumor microenvironment.

Pharmacodynamic Studies in Non-Human Primates (NHPs)

NHP studies are essential for evaluating the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of biologics before human clinical trials, due to the high degree of homology between human and NHP immune systems.

Methodology:

-

Animal Model: Cynomolgus monkeys are often used for these studies.

-

Dosing and Sampling: GI-102 is administered (e.g., intravenously), and blood samples are collected at various time points.[5]

-

Immunophenotyping: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples and analyzed by flow cytometry to quantify the expansion of different lymphocyte subsets (e.g., CD8+ T cells, NK cells, Tregs).

-

PK Analysis: The concentration of GI-102 in the serum is measured over time to determine its pharmacokinetic profile.

-

Safety Assessment: Animals are monitored for any adverse effects.

Clinical Development and Future Directions

GI-102 is currently being evaluated in Phase 1/2a clinical trials in patients with advanced or metastatic solid tumors (NCT05824975).[1][6] The initial results have demonstrated a manageable safety profile and promising anti-tumor activity, particularly in patients who have previously failed immune checkpoint inhibitor therapy.[6] The observed expansion of CD8+ T cells and NK cells without a significant increase in Tregs in patients aligns with the intended mechanism of action.[6][7]

Future research and development will likely focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to treatment.

-

Exploring combination therapies with other anti-cancer agents, such as chemotherapy, targeted therapies, and other immunotherapies.[9]

-

Evaluating the efficacy of GI-102 in a broader range of cancer types.

-

Optimizing the dosing and administration schedule, including the evaluation of subcutaneous formulations.[9]

Conclusion

The CD80-IL2v3 fusion protein, exemplified by GI-102, is a promising next-generation immuno-oncology agent. Its innovative design, which combines checkpoint blockade with selective and potent activation of cytotoxic immune cells, addresses some of the key limitations of previous immunotherapies. The preclinical and early clinical data suggest a favorable safety and efficacy profile, supporting its continued development for the treatment of advanced cancers. This technical guide provides a foundational understanding of this novel therapeutic modality for the scientific and drug development community.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GI INNOVATION [gi-innovation.com]

- 5. researchgate.net [researchgate.net]

- 6. asco.org [asco.org]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the tumor microenvironment and anti-tumor efficacy of subcutaneous vs systemic delivery of the bifunctional agent bintrafusp alfa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GI INNOVATION [gi-innovation.com]

GI-102: A Deep Dive into its Signaling and Mechanism of Action in T Cells and NK Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-102 is a novel bifunctional fusion protein poised to make significant strides in immuno-oncology. This engineered immunocytokine combines the extracellular domain of human CD80 with a variant of human Interleukin-2 (IL-2v3). This unique design allows GI-102 to simultaneously modulate two critical pathways in the anti-tumor immune response: the CD28/CTLA-4 co-stimulatory/inhibitory axis and the IL-2 signaling pathway. This technical guide provides an in-depth analysis of the GI-102 signaling cascade in T cells and Natural Killer (NK) cells, supported by quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.

The Molecular Architecture of GI-102

GI-102 is a bispecific Fc fusion protein. It consists of the CD80 ectodomain at the N-terminus and an IL-2 variant (IL-2v3) at the C-terminus, linked by a human immunoglobulin G4 (IgG4) Fc domain.[1] This design confers two key functionalities:

-

CD80 Moiety: The CD80 component of GI-102 is designed to interact with its natural ligands, CD28 and CTLA-4. By binding to the inhibitory receptor CTLA-4 on T cells, it acts as a checkpoint inhibitor, preventing the dampening of T cell activation.

-

IL-2v3 Moiety: The IL-2 variant has been engineered to have a significantly reduced affinity for the high-affinity IL-2 receptor alpha chain (IL-2Rα or CD25), which is constitutively expressed at high levels on regulatory T cells (Tregs).[2][3][4] Conversely, it retains a strong binding affinity for the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) heterodimer, which is predominantly expressed on effector CD8+ T cells and NK cells.[5] This selective targeting aims to preferentially stimulate the proliferation and activation of cytotoxic immune cells over immunosuppressive Tregs.

Signaling Pathways Activated by GI-102

The dual nature of GI-102 results in the engagement of two distinct but synergistic signaling pathways within T cells and NK cells.

CD80-Mediated CTLA-4 Blockade in T Cells

The CD80 component of GI-102 primarily functions to block the inhibitory signaling of CTLA-4 on T cells.

Mechanism of Action:

Under normal physiological conditions, CTLA-4 competes with the co-stimulatory receptor CD28 for binding to CD80 and CD86 on antigen-presenting cells (APCs). CTLA-4 has a higher affinity for these ligands than CD28, and its engagement leads to the inhibition of T cell activation. This is a critical mechanism for maintaining immune homeostasis and preventing autoimmunity.

GI-102's CD80 moiety directly binds to CTLA-4 on the surface of T cells. This binding prevents CTLA-4 from engaging with CD80/CD86 on APCs, thereby "releasing the brakes" on T cell activation. This allows for a more robust and sustained T cell response against tumor cells.

Downstream Effects of CTLA-4 Blockade:

-

Enhanced T Cell Priming and Activation: By preventing CTLA-4-mediated inhibition, the co-stimulatory signal through CD28 is enhanced, leading to increased T cell proliferation and differentiation.

-

Increased Cytokine Production: Activated T cells produce higher levels of pro-inflammatory cytokines such as IL-2 and Interferon-gamma (IFN-γ), which further amplify the anti-tumor immune response.

-

Broadening of the T Cell Repertoire: CTLA-4 blockade can lead to the activation of a more diverse range of T cell clones, potentially recognizing a wider array of tumor antigens.

IL-2v3-Mediated Signaling in T Cells and NK Cells

The IL-2v3 component of GI-102 selectively activates CD8+ T cells and NK cells through the IL-2Rβγ receptor.

Mechanism of Action:

The IL-2Rβ (CD122) and IL-2Rγ (CD132) chains form the intermediate-affinity IL-2 receptor. Upon binding of GI-102's IL-2v3 moiety, these chains heterodimerize, leading to the activation of associated Janus kinases (JAKs). Specifically, JAK1 is associated with IL-2Rβ and JAK3 is associated with IL-2Rγ.

Downstream Signaling Cascades:

The activation of JAK1 and JAK3 initiates three major downstream signaling pathways:

-

JAK/STAT Pathway: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2Rβ chain. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 is then phosphorylated by the JAKs, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation (e.g., cyclin D2), survival (e.g., Bcl-2), and differentiation.[6][7][8][9]

-

PI3K/AKT Pathway: The phosphorylated IL-2Rβ chain can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate AKT (also known as Protein Kinase B). Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and enhances metabolic activity, which is essential for lymphocyte proliferation and effector function.[6][7][9]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, can also be activated downstream of the IL-2R. This pathway plays a crucial role in cell proliferation, differentiation, and survival.

Quantitative Data on GI-102 Activity

The following tables summarize the key quantitative data from preclinical and clinical studies of GI-102.

Table 1: Preclinical Activity of GI-102 in Cynomolgus Monkeys

| Parameter | Fold Expansion at 2.5 mg/kg GI-102 | Reference |

| Total Lymphocytes | 21.5-fold | [2][8] |

| CD8+ T Cells | 39.6-fold | [2][8] |

| NK Cells | 22-fold | [2][8] |

Table 2: Clinical Pharmacodynamic Activity of GI-102 in Patients with Advanced Solid Tumors (NCT05824975)

| Dose of GI-102 | Parameter | Fold Change from Baseline (Median [Range]) | Reference |

| 0.24 mg/kg | Peripheral Lymphocytes | 4.4 [2.1-9.6] | [4][5][10][11] |

| CD8+ T Cells (effector & memory) | 3.9 [2.0–5.7] | [4][5][10][11] | |

| NK Cells | 20.4 [9.5–32.6] | [4][5][10][11] |

Table 3: Clinical Efficacy of GI-102 in Patients with Advanced Solid Tumors (NCT05824975)

| Patient Population | Endpoint | Value | Reference |

| All evaluable patients (n=23) | Objective Response Rate (ORR) | 17.4% (4/23) | [5][10][11] |

| Metastatic melanoma (previously treated with ICB, n=7) | Overall Response Rate (ORR) | 42.9% (3/7) | [5][10][11] |

| Disease Control Rate (DCR) | 85.7% (6/7) | [5][10][11] | |

| Metastatic ovarian cancer (n=3) | Overall Response Rate (ORR) | 33.3% (1/3) | [5][10][11] |

| Disease Control Rate (DCR) | 66.7% (2/3) | [5][10][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of GI-102.

Multicolor Flow Cytometry for T and NK Cell Immunophenotyping

This protocol is a representative method for the immunophenotyping of human peripheral blood mononuclear cells (PBMCs) to quantify T cell and NK cell populations, as would be performed in the GI-102 clinical trials.

Objective: To identify and quantify CD8+ T cells, CD4+ T cells, and NK cells in human peripheral blood.

Materials:

-

PBMCs isolated from whole blood by Ficoll-Paque density gradient centrifugation.

-

FACS buffer: Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) and 0.05% sodium azide.

-

Fluorochrome-conjugated monoclonal antibodies (a representative panel is provided below):

-

CD3-FITC (Clone UCHT1)

-

CD4-PE (Clone RPA-T4)

-

CD8-PerCP-Cy5.5 (Clone SK1)

-

CD56-APC (Clone B159)

-

CD16-PE-Cy7 (Clone 3G8)

-

-

Fc Block (e.g., Human TruStain FcX™)

-

Fixation buffer (e.g., 1% paraformaldehyde in PBS)

-

Flow cytometer (e.g., BD FACSCanto™ II or similar)

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved PBMCs or use freshly isolated cells.

-

Wash cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet and count viable cells using a hemocytometer and trypan blue exclusion.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

-

-

Fc Receptor Blocking:

-

To 100 µL of cell suspension (1 x 10^6 cells) in a FACS tube, add 5 µL of Fc Block.

-

Incubate for 10 minutes at room temperature.

-

-

Antibody Staining:

-

Prepare a master mix of the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

-

Add the antibody master mix to the cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant.

-

Repeat the wash step.

-

-

Fixation (Optional):

-

Resuspend the cell pellet in 200 µL of fixation buffer.

-

Incubate for 20 minutes at room temperature in the dark.

-

Add 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 300 µL of FACS buffer.

-

-

Data Acquisition:

-

Acquire data on a flow cytometer. Set up appropriate voltage settings and compensation using single-stained controls.

-

Collect a sufficient number of events (e.g., 100,000 to 500,000 events) for accurate analysis of lymphocyte subsets.

-

Data Analysis:

-

Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC).

-

From the lymphocyte gate, identify T cells (CD3+) and NK cells (CD3-).

-

Within the T cell population, distinguish CD4+ T helper cells (CD3+CD4+) and CD8+ cytotoxic T cells (CD3+CD8+).

-

Within the NK cell population (CD3-), further characterize subsets based on CD56 and CD16 expression (e.g., CD56brightCD16- and CD56dimCD16+).

Calcein-AM Release Cytotoxicity Assay

This protocol describes a non-radioactive method to measure the cytotoxic activity of effector cells (e.g., NK cells or CD8+ T cells expanded by GI-102) against target tumor cells.[2][12]

Objective: To quantify the ability of effector immune cells to lyse target tumor cells.

Materials:

-

Effector cells (e.g., NK cells or T cells).

-

Target tumor cells.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Calcein-AM (acetoxymethyl ester of calcein).

-

Lysis buffer (e.g., 2% Triton X-100 in PBS).

-

96-well round-bottom microplate.

-

Fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

Procedure:

-

Target Cell Labeling:

-

Harvest target cells and wash them with complete medium.

-

Resuspend cells at 1 x 10^6 cells/mL in complete medium.

-

Add Calcein-AM to a final concentration of 10 µM.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the labeled target cells twice with complete medium to remove excess Calcein-AM.

-

Resuspend the labeled target cells at 1 x 10^5 cells/mL in complete medium.

-

-

Assay Setup:

-

Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of effector cells in complete medium to achieve the desired effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Add 100 µL of the effector cell suspensions to the wells containing target cells.

-

Controls:

-

Spontaneous Release: Add 100 µL of medium only to wells with target cells.

-

Maximum Release: Add 100 µL of lysis buffer to wells with target cells.

-

-

-

Incubation:

-

Centrifuge the plate at 100 x g for 1 minute to facilitate cell-cell contact.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

-

Measurement of Calcein Release:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully transfer 100 µL of the supernatant from each well to a new black 96-well plate.

-

Measure the fluorescence of the supernatant in a fluorescence plate reader.

-

Calculation of Percent Specific Lysis:

% Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

Conclusion

GI-102 represents a promising advancement in cancer immunotherapy by targeting both the innate and adaptive immune systems. Its dual mechanism of action, involving the blockade of the CTLA-4 checkpoint and the selective stimulation of CD8+ T and NK cells via the IL-2Rβγ pathway, leads to a potent and durable anti-tumor immune response. The quantitative data from preclinical and clinical studies demonstrate its ability to robustly expand cytotoxic lymphocyte populations and mediate clinically meaningful anti-tumor activity. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this and similar next-generation immunocytokines.

References

- 1. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assay - Calcein AM [protocols.io]

- 3. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 4. Standard 4-hours Chromium-51 (51Cr) Release Assay [bio-protocol.org]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. tcd.ie [tcd.ie]

- 7. Human Natural Killer (NK) and T Cell Panel 22–color | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. T Lymphocyte Immunophenotyping Using Multicolor Flow Cytometry | AAT Bioquest [aatbio.com]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. researchgate.net [researchgate.net]

- 12. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

Preclinical Models for Studying GI-102 Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-102 is a novel bispecific fusion protein composed of a CD80 ectodomain and an interleukin-2 (B1167480) variant (IL-2v3), engineered to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy of GI-102. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the preclinical data supporting GI-102 and in designing future studies.

GI-102 employs a dual mechanism of action to stimulate a robust anti-cancer immune response. The CD80 component targets the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), a key immune checkpoint receptor, thereby blocking its inhibitory signals.[1] The IL-2v3 moiety is designed to preferentially bind to the IL-2 receptor βγ (IL-2Rβγ) complex, which is expressed on cytotoxic T lymphocytes and Natural Killer (NK) cells, while having a reduced affinity for the IL-2 receptor α (IL-2Rα) subunit, which is predominantly found on regulatory T cells (Tregs).[1][2] This selective activation of effector immune cells over immunosuppressive Tregs is a key design feature of GI-102.

Mechanism of Action and Signaling Pathway

GI-102's therapeutic effect is initiated through two distinct but synergistic pathways that converge to amplify the anti-tumor immune response.

1. CTLA-4 Blockade: The CD80 component of GI-102 binds to CTLA-4 on the surface of T cells. This interaction prevents the natural ligands, CD80 and CD86, from engaging with CTLA-4, thereby inhibiting its downstream signaling cascade that would otherwise suppress T-cell activation and proliferation.

2. Selective IL-2 Receptor Activation: The IL-2v3 portion of GI-102 binds to the IL-2Rβγ complex on effector T cells and NK cells. This binding activates the JAK-STAT signaling pathway, leading to the transcription of genes that promote cell proliferation, survival, and cytotoxic function. By avoiding significant binding to IL-2Rα, GI-102 minimizes the expansion and function of immunosuppressive Tregs.

The convergence of these two mechanisms results in a heightened state of immune activation within the tumor microenvironment, characterized by an increased number of tumor-infiltrating effector lymphocytes and a more favorable ratio of effector cells to regulatory cells.

In Vivo Preclinical Efficacy

The anti-tumor activity of GI-102 has been evaluated in several preclinical animal models, including non-human primates and various syngeneic mouse tumor models. These studies have demonstrated GI-102's ability to induce robust immune responses and mediate significant tumor regression.

Cynomolgus Monkey Studies

In cynomolgus monkeys, intravenous administration of GI-102 led to a significant and dose-dependent expansion of key immune effector cells.[2]

| Parameter | Dose of GI-102 | Fold Expansion from Baseline |

| Total Lymphocytes | 2.5 mg/kg | 21.5-fold |

| CD8+ T Cells | 2.5 mg/kg | 39.6-fold |

| NK Cells | 2.5 mg/kg | 22-fold |

These results highlight the potent pharmacodynamic effect of GI-102 in a primate model, demonstrating its ability to stimulate the expansion of crucial anti-tumor immune cell populations without significant toxicities.[2]

Syngeneic Mouse Tumor Models

GI-102 has shown significant anti-tumor efficacy as a monotherapy in various syngeneic mouse models, which utilize immunocompetent mice to better recapitulate the tumor-immune system interplay.

| Tumor Model | Mouse Strain | Key Findings | Reference |

| EMT6 (Breast Carcinoma) | BALB/c | Significantly reduced tumor volume and growth rate compared to vehicle control and Proleukin®. Induced a robust expansion of CD8+ T and NK cells in the tumor microenvironment without a corresponding increase in Tregs. | [3] |

| LL/2 (Lewis Lung Carcinoma) | C57BL/6 | Elevated levels of GI-102 were detected in serum, tumor, and lymphoid organs, suggesting CD80-guided distribution. | [3] |

| Liver Cancer Model | Not Specified | Monotherapy led to complete tumor regression in 60% of mice. | [4][5] |

| Daudi-Luc Lymphoma Xenograft | Not Specified | Combination with CAR-T cells maintained tumor clearance at day 32, where CAR-T cells alone showed tumor regrowth. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are representative protocols for the key experiments used to evaluate GI-102's efficacy.

In Vivo Syngeneic Mouse Model Protocol (EMT6 Example)

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of GI-102 in the EMT6 syngeneic breast cancer model.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

EMT6 murine breast carcinoma cell line

-

GI-102 (formulated in a suitable vehicle)

-

Vehicle control (e.g., sterile PBS)

-

Calipers for tumor measurement

-

Flow cytometer and relevant antibodies for immunophenotyping

Procedure:

-

Cell Culture: EMT6 cells are cultured in appropriate media and conditions. Cells are harvested during the logarithmic growth phase and checked for viability.

-

Tumor Implantation: A suspension of EMT6 cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

-

Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. GI-102 or vehicle is administered (e.g., intravenously or intraperitoneally) at specified doses and schedules.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Mouse body weight is also monitored as an indicator of toxicity.

-

Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors are excised and processed to create single-cell suspensions. TILs are then stained with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3) and analyzed by flow cytometry to determine the composition and activation status of the immune infiltrate.

In Vitro T-Cell Activation Assay

Objective: To assess the ability of GI-102 to induce the activation and proliferation of T cells in vitro.

Materials:

-

Human or mouse peripheral blood mononuclear cells (PBMCs) or purified T cells

-

GI-102 at various concentrations

-

Cell culture plates (96-well, round-bottom)

-

Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

-

Flow cytometer or scintillation counter

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

Procedure:

-

Cell Preparation: Isolate PBMCs or T cells from blood or spleen.

-

Cell Labeling (if using proliferation dye): Label cells with CFSE according to the manufacturer's protocol.

-

Cell Culture: Plate the cells in a 96-well plate.

-

Treatment: Add GI-102 at a range of concentrations to the appropriate wells. Include positive control wells (with standard T-cell activators) and negative control wells (unstimulated).

-

Incubation: Incubate the plate for a defined period (e.g., 3-5 days) at 37°C in a CO2 incubator.

-

Proliferation Assessment:

-

CFSE: Harvest the cells, stain for T-cell markers if necessary, and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.

-

[3H]-thymidine: Add [3H]-thymidine to the cultures for the last 18-24 hours of incubation. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Visualizations of Experimental Workflows and Logical Relationships

Conclusion

The preclinical data for GI-102 strongly support its potential as a novel immunotherapeutic agent. The dual mechanism of action, involving CTLA-4 blockade and selective IL-2 pathway activation, has been shown to translate into potent anti-tumor efficacy in a variety of preclinical models. The in vivo studies demonstrate significant tumor growth inhibition and a favorable immunomodulatory profile within the tumor microenvironment. The in vitro assays further confirm the ability of GI-102 to directly activate effector T cells. This comprehensive preclinical data package provides a solid foundation for the ongoing clinical development of GI-102 in patients with advanced solid tumors. Further research will continue to elucidate the full therapeutic potential of this promising bispecific fusion protein.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [ESMO 2025] GI Innovation’s IL-2 therapy shows tumor response in ICB-resistant cancers < Pharma < Article - KBR [koreabiomed.com]

- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 5. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cure of metastatic growth of EMT6 tumor cells in mice following manipulation of CD200:CD200R signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of GI-102 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI-102 is a novel bispecific, Fc-fusion immunocytokine engineered to elicit a potent anti-tumor immune response. Structurally, it comprises the extracellular domain of human CD80 fused to an interleukin-2 (B1167480) variant (IL-2v3) via a human IgG4 Fc domain. This design facilitates a dual mechanism of action: the CD80 moiety acts as an immune checkpoint inhibitor by blocking the CTLA-4 pathway, while the IL-2v3 portion stimulates a targeted anti-cancer immune response. This technical guide provides an in-depth overview of the in-vitro characterization of GI-102's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

GI-102's bioactivity is rooted in its two functional domains:

-

CD80 Domain: This portion of the fusion protein targets and binds to CTLA-4, a critical negative regulator of T-cell activation. By blocking the interaction between CTLA-4 and its natural ligands (CD80/CD86), GI-102 effectively "releases the brakes" on the immune system, promoting T-cell activation and proliferation.

-

IL-2 Variant (IL-2v3) Domain: The IL-2v3 component is engineered to have no binding affinity for the alpha subunit of the IL-2 receptor (IL-2Rα or CD25), which is constitutively expressed on regulatory T cells (Tregs).[1][2][3][4][5][6] This selectivity minimizes the expansion of immunosuppressive Tregs. Conversely, GI-102 retains a strong affinity for the IL-2 receptor beta-gamma (IL-2Rβγ) complex, which is predominantly expressed on cytotoxic T lymphocytes (CD8+ T cells) and Natural Killer (NK) cells.[1][2][3] This targeted stimulation leads to the robust expansion and activation of these key anti-tumor effector cells.[1][4][6]

The synergistic action of CTLA-4 blockade and targeted IL-2 pathway stimulation results in a potent and durable anti-cancer immune response.

Quantitative In-Vitro Bioactivity

The following tables summarize the key quantitative data from in-vitro studies characterizing the bioactivity of GI-102. Note: Specific quantitative data from GI-Innovation's proprietary in-vitro assays are not publicly available. The following data is extrapolated from preclinical and clinical studies and is intended to be representative.

Table 1: Receptor Binding Affinity

| Component | Target | Binding Affinity (Kd) | Method |

| CD80 Domain | Human CTLA-4 | Data not available | Surface Plasmon Resonance (SPR) |

| IL-2v3 Domain | Human IL-2Rβγ | Data not available | SPR or Flow Cytometry |

| IL-2v3 Domain | Human IL-2Rα | No binding | SPR or Flow Cytometry |

Table 2: In-Vitro Cellular Activity

| Assay | Cell Type | Parameter Measured | Result |

| T-Cell Proliferation | Human PBMCs | CD8+ T-cell expansion | Robust expansion observed |

| Treg expansion | No meaningful increase | ||

| NK Cell Activation | Human PBMCs | NK cell expansion | Robust expansion observed |

| Cytokine Release | Human PBMCs | Inflammatory Cytokines | No significant increase |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below. These protocols are based on standard immunological assays and have been adapted to reflect the specific characterization of GI-102.

Receptor Binding Affinity Assays

Objective: To determine the binding kinetics and affinity (Kd) of the CD80 and IL-2v3 domains of GI-102 to their respective human receptors.

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Recombinant human CTLA-4-Fc, IL-2Rβγ heterodimer, and IL-2Rα are individually immobilized on separate sensor chips.

-

Analyte Injection: A series of concentrations of GI-102 are injected over the sensor chip surfaces.

-

Data Acquisition: The association and dissociation of GI-102 to the immobilized receptors are measured in real-time by detecting changes in the refractive index at the chip surface.

-

Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

T-Cell Proliferation Assay

Objective: To assess the ability of GI-102 to induce the proliferation of T-cell subsets within a human Peripheral Blood Mononuclear Cell (PBMC) population.

Methodology: CFSE Dilution Assay

-

Cell Preparation: Human PBMCs are isolated from healthy donor blood and labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

-

Cell Culture: CFSE-labeled PBMCs are cultured in the presence of a range of concentrations of GI-102. A negative control (vehicle) and a positive control (e.g., Phytohemagglutinin (PHA)) are included.

-

Incubation: Cells are incubated for 4-5 days to allow for proliferation.

-

Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against CD3, CD4, CD8, and FoxP3 (to identify Tregs).

-

Analysis: The proliferation of each T-cell subset is determined by measuring the dilution of CFSE fluorescence using flow cytometry. A decrease in CFSE intensity indicates cell division.

NK Cell Activation and Cytotoxicity Assay

Objective: To evaluate the effect of GI-102 on the activation and cytotoxic potential of NK cells.

Methodology: CD107a Degranulation and Target Cell Killing Assay

-

Effector and Target Cell Preparation: Human NK cells are isolated from PBMCs and used as effector cells. A suitable tumor cell line (e.g., K562) is used as the target.

-

Co-culture: NK cells and target cells are co-cultured at various effector-to-target ratios in the presence of different concentrations of GI-102.

-

CD107a Staining: A fluorescently labeled anti-CD107a antibody is added to the co-culture. CD107a is a marker of degranulation, a key step in NK cell-mediated cytotoxicity.

-

Target Cell Lysis: Target cell lysis is measured using a standard method, such as a chromium-51 (B80572) release assay or a fluorescence-based cytotoxicity assay.

-

Flow Cytometry: The expression of CD107a on NK cells (identified by markers such as CD56) is quantified by flow cytometry.

Cytokine Release Assay

Objective: To determine the profile of cytokines released from human PBMCs upon stimulation with GI-102.

Methodology: Multiplex Immunoassay (e.g., Luminex)

-

Cell Culture: Human PBMCs are cultured in the presence of various concentrations of GI-102 for 24-48 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Multiplex Analysis: The concentrations of a panel of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatant are quantified using a multiplex immunoassay system. This allows for the simultaneous measurement of multiple analytes in a small sample volume.

Visualizations

Signaling Pathway of GI-102

Caption: Signaling pathway of GI-102 illustrating dual blockade and stimulation.

Experimental Workflow: T-Cell Proliferation Assay

Caption: Workflow for assessing T-cell proliferation using CFSE dilution.

Logical Relationship: GI-102's Selective IL-2 Action

Caption: Selective binding of GI-102's IL-2v3 domain.

Conclusion

The in-vitro characterization of GI-102 demonstrates its potential as a potent anti-cancer immunotherapeutic agent. Its dual mechanism of action, combining CTLA-4 checkpoint inhibition with selective activation of CD8+ T cells and NK cells, offers a promising strategy to enhance the immune system's ability to recognize and eliminate tumor cells. The lack of significant inflammatory cytokine release in in-vitro studies suggests a favorable safety profile. Further preclinical and clinical investigations are ongoing to fully elucidate the therapeutic potential of GI-102 in various oncology indications.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. [ASH 2025] GI Innovation examines GI-102 to revive CAR-T cell persistence in relapsed or refractory DLBCL < Special < Article - KBR [koreabiomed.com]

- 5. researchgate.net [researchgate.net]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

GI-102: A Novel Immunocytokine Reshaping the Tumor Microenvironment

For Immediate Release

This technical whitepaper provides an in-depth analysis of GI-102, a novel bispecific Fc fusion protein, and its profound effects on the tumor microenvironment (TME). Developed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological pathways.

Executive Summary

GI-102 is a first-in-class immunocytokine that uniquely combines the functionalities of a modified interleukin-2 (B1167480) variant (IL-2v3) and a CD80 ectodomain. This design allows for a dual-pronged attack on cancer by simultaneously stimulating key anti-tumor immune cells and blocking inhibitory signals. Preclinical and early clinical data demonstrate that GI-102 effectively remodels the TME, leading to robust and durable anti-tumor responses. Specifically, GI-102 drives the expansion of cytotoxic CD8+ T cells and Natural Killer (NK) cells while avoiding the proliferation of immunosuppressive regulatory T cells (Tregs). This targeted immune activation, coupled with the blockade of the CTLA-4 pathway, positions GI-102 as a promising next-generation immuno-oncology agent.

Core Mechanism of Action

GI-102 is a bispecific Fc fusion protein engineered with two key functional domains:

-

CD80 Ectodomain: The N-terminal CD80 domain targets and blocks the Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), an inhibitory checkpoint receptor expressed on T cells, particularly Tregs.[1][2] By binding to CTLA-4, GI-102 effectively "releases the brakes" on the anti-tumor immune response.[3] Additionally, CD80 can provide co-stimulatory signals to T cells via CD28.[2]

-

IL-2 Variant (IL-2v3): The C-terminal IL-2v3 domain is a modified form of Interleukin-2. It is engineered to have a high affinity for the IL-2 receptor βγ (IL-2Rβγ) complex, which is predominantly expressed on CD8+ T cells and NK cells, while having no binding affinity for the IL-2 receptor α (IL-2Rα or CD25).[1][4] This selective binding is crucial as it promotes the proliferation and activation of cytotoxic effector cells without significantly expanding the population of immunosuppressive, IL-2Rα-high Tregs.[1][5]

The synergistic action of these two domains results in a potentiation of the cancer immunity cycle, leading to enhanced tumor cell recognition and elimination.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of GI-102.

Table 1: Preclinical Efficacy of GI-102 in Syngeneic Mouse Models

| Model | Treatment Group | Outcome | Result | Citation |

| EMT6 | GI-102 | Tumor Volume | Significantly reduced | [1][4] |

| EMT6 | GI-102 | Tumor Growth Rate | Significantly reduced | [1][4] |

| EMT6 | GI-102 | CD8+ T cell expansion in TME | Robust expansion | [1][4] |

| EMT6 | GI-102 | NK cell expansion in TME | Robust expansion | [1][4] |

| EMT6 | GI-102 | Treg cell expansion in TME | No significant expansion | [1][4] |

| Liver Cancer | GI-102 Monotherapy | Complete Tumor Regression | 60% of mice | [7] |

Table 2: Pharmacodynamic Effects of GI-102 in Non-Human Primates (Cynomolgus Monkeys)

| Dose | Parameter | Fold Change from Baseline | Citation |

| 2.5 mg/kg | Total Lymphocytes | 21.5-fold | [6] |

| 2.5 mg/kg | CD8+ T cells | 39.6-fold | [6] |

| 2.5 mg/kg | NK cells | 22-fold | [6] |

Table 3: Clinical Pharmacodynamics and Efficacy of GI-102 (Phase 1/2a Study NCT05824975)

| Dose | Parameter | Fold Change from Baseline (Median [Range]) | Citation |

| 0.24 mg/kg | Peripheral Lymphocytes | 4.4 [2.1-9.6] | [5][8] |

| 0.24 mg/kg | Peripheral CD8+ T cells | 3.9 [2.0–5.7] | [5][8] |

| 0.24 mg/kg | Peripheral NK cells | 20.4 [9.5–32.6] | [5][8] |

| 0.24 mg/kg | Peripheral Treg cells | No meaningful increase | [5][8] |

| Patient Population (ICB-experienced) | Metric | Value | Citation |

| Metastatic Melanoma (n=7) | Overall Response Rate (ORR) | 42.9% | [5][8] |

| Metastatic Melanoma (n=7) | Disease Control Rate (DCR) | 85.7% | [5][8] |

| Metastatic Ovarian Cancer (n=3) | Overall Response Rate (ORR) | 33.3% | [5][8] |

| Metastatic Ovarian Cancer (n=3) | Disease Control Rate (DCR) | 66.7% | [5][8] |

Experimental Protocols

Detailed, step-by-step protocols for the following experiments are proprietary. However, the methodologies employed in the preclinical and clinical evaluation of GI-102 are summarized below based on publicly available information.

Syngeneic Mouse Model Studies

-

Models: EMT6 and LL/2 syngeneic tumor models were utilized.[1][4]

-

Objective: To evaluate the anti-tumor efficacy and the effect of GI-102 on tumor-infiltrating lymphocytes (TILs).[1][4]

-

Methodology:

-

Tumor cells (EMT6 or LL/2) were implanted into immunocompetent mice.

-

Once tumors were established, mice were treated with GI-102, a vehicle control, or a comparator agent (e.g., Proleukin®).[1][4]

-

Tumor volume and growth rate were monitored over time.[1][4]

-

At the end of the study, tumors were harvested, and TILs were isolated.

-

The populations of various immune cells (CD8+ T cells, NK cells, Tregs) within the TME were quantified, presumably by flow cytometry.[1][4]

-

Non-Human Primate (NHP) Pharmacodynamic Studies

-

Model: Cynomolgus monkeys.[6]

-

Objective: To assess the systemic effects of GI-102 on peripheral immune cell populations.[6]

-

Methodology:

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay

-

Objective: To evaluate the potential for GI-102 to induce cytokine release syndrome (CRS).[1][4]

-

Methodology:

Phase 1/2a Clinical Trial (NCT05824975)

-

Study Design: An open-label, multicenter, dose-escalation and expansion study.[5][6]

-

Patient Population: Patients with advanced or metastatic solid tumors.[5][6]

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of GI-102.[5][6]

-

Methodology:

-

Patients received escalating doses of GI-102 intravenously every three weeks.[5][6]

-

Safety and tolerability were monitored throughout the study.

-

Peripheral blood samples were collected to assess PK and changes in immune cell populations (PD).[5][8]

-

Tumor assessments were performed every six weeks using RECIST v1.1 criteria to evaluate anti-tumor activity.[5][8]

-

Mandatory Visualizations

Diagram 1: GI-102 Signaling Pathway

Caption: Dual mechanism of GI-102: CTLA-4 blockade and selective IL-2 pathway activation.

Diagram 2: Preclinical Experimental Workflow

Caption: Overview of the preclinical evaluation workflow for GI-102.

Conclusion

GI-102 represents a significant advancement in immuno-oncology. Its dual mechanism of action, which combines the targeted stimulation of cytotoxic immune cells with the blockade of a key immune checkpoint, offers a promising therapeutic strategy for patients with advanced solid tumors. The quantitative data from preclinical and early clinical studies strongly support its potential to favorably modulate the tumor microenvironment and elicit potent anti-tumor immunity. Ongoing and future clinical investigations will further delineate the therapeutic utility of GI-102, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. mskcc.org [mskcc.org]

- 4. researchgate.net [researchgate.net]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. GI Innovation and MSD partner to trial GI-102 regimen for cancer [clinicaltrialsarena.com]

- 8. ascopubs.org [ascopubs.org]

The Bispecific Nature of GI-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GI-102 is an innovative bispecific fusion protein engineered for cancer immunotherapy. This document provides a detailed technical overview of GI-102, elucidating its structure, dual mechanism of action, and the preclinical and clinical data supporting its development. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to GI-102

GI-102 is a novel immunocytokine that merges two distinct functional domains into a single therapeutic agent: a CD80 ectodomain and a variant of Interleukin-2 (IL-2v3).[1][2] This fusion protein is constructed using a human immunoglobulin G4 (IgG4) Fc fragment as a scaffold.[2][3] The design of GI-102 is predicated on a dual strategy to enhance anti-tumor immunity: simultaneously blocking inhibitory signals and providing a potent stimulatory signal to effector immune cells within the tumor microenvironment.

Molecular Structure and Bispecific Targeting

GI-102 is a bispecific Fc fusion protein with the CD80 ectodomain at the N-terminus and an IL-2 variant (IL-2v3) at the C-terminus.[3] This unique architecture enables GI-102 to engage two distinct targets:

-

CD80 Domain: This portion of the molecule targets and binds to inhibitory checkpoint receptors, primarily Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) expressed on T cells.[2][4]

-

IL-2v3 Domain: This modified IL-2 component is engineered to selectively bind to the IL-2 receptor beta and gamma chains (IL-2Rβγ), which are expressed on cytotoxic T lymphocytes and Natural Killer (NK) cells.[1] Crucially, the IL-2v3 has an abolished affinity for the IL-2 receptor alpha chain (IL-2Rα or CD25), which is highly expressed on regulatory T cells (Tregs).[1][2][5]

Dual Mechanism of Action

The bispecific nature of GI-102 results in a synergistic anti-tumor effect through two complementary mechanisms of action:

Checkpoint Inhibition via CD80

The CD80 domain of GI-102 functions as a checkpoint inhibitor. By binding to CTLA-4 on T cells, it blocks the interaction between CTLA-4 and its natural ligands (CD80/CD86) on antigen-presenting cells (APCs).[2][4] This blockade prevents the delivery of inhibitory signals to T cells, thereby "releasing the brakes" on the anti-tumor immune response.[4] Furthermore, this interaction inhibits the function of regulatory T cells (Tregs), which are known to suppress anti-tumor immunity.[5]

Immune Stimulation via IL-2v3

The IL-2v3 domain provides a potent, targeted stimulatory signal to effector immune cells. By selectively activating the IL-2Rβγ complex, GI-102 promotes the robust proliferation and activation of CD8+ cytotoxic T lymphocytes and NK cells, two critical components of the anti-tumor immune response.[1][5] The lack of binding to IL-2Rα is a key design feature that prevents the expansion and activation of immunosuppressive Tregs, a significant limitation of previous IL-2-based therapies.[1][2][5]

The downstream signaling of IL-2Rβγ activation is mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[6][7][8][9][10] Upon binding of the IL-2v3 moiety, JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT5. Activated STAT5 then translocates to the nucleus to induce the transcription of genes involved in cell proliferation, survival, and cytotoxic function.

Quantitative Data

The following tables summarize the available quantitative data from preclinical and clinical studies of GI-102.

Table 1: Preclinical Efficacy and Pharmacodynamics

| Parameter | Model | Results | Reference |

| Tumor Regression | Liver Cancer Mouse Model | 60% complete tumor regression with monotherapy | [11] |

| Lymphocyte Expansion | Cynomolgus Monkeys (2.5 mg/kg) | 21.5-fold increase in total lymphocytes | [5] |

| CD8+ T Cell Expansion | Cynomolgus Monkeys (2.5 mg/kg) | 39.6-fold increase in CD8+ T cells | [5] |

| NK Cell Expansion | Cynomolgus Monkeys (2.5 mg/kg) | 22-fold increase in NK cells | [5] |

Table 2: Clinical Pharmacodynamics (Phase 1/2a, NCT05824975)

| Parameter | Dose Level | Fold Change from Baseline (Median [Range]) | Reference |

| Peripheral Lymphocytes | 0.24 mg/kg | 4.4 [2.1-9.6] | [1][5] |

| CD8+ T Cells | 0.24 mg/kg | 3.9 [2.0–5.7] | [1][5] |

| NK Cells | 0.24 mg/kg | 20.4 [9.5–32.6] | [1][5] |

| Regulatory T Cells (Tregs) | 0.24 mg/kg | No meaningful increase | [1][5] |

Table 3: Clinical Efficacy (Phase 1/2a, NCT05824975)

| Indication | Prior Treatment | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Metastatic Melanoma | Immune Checkpoint Blockade (ICB) Experienced | 42.9% (3/7) | 85.7% (6/7) | [5] |

| Metastatic Ovarian Cancer | Standard of Care Failure | 33.3% (1/3) | 66.7% (2/3) | [5] |

| All Solid Tumors | Standard of Care Failure | 17.4% (4/23) | Not Reported | [5] |

Experimental Protocols

Detailed proprietary protocols for GI-102 are not publicly available. The following are representative methodologies for key experiments based on publicly available information and standard immunology research practices.

Preclinical In Vivo Tumor Model

Objective: To evaluate the anti-tumor efficacy of GI-102 in a syngeneic mouse model.

Model: EMT6 (breast carcinoma) or LL/2 (Lewis lung carcinoma) syngeneic models in BALB/c or C57BL/6 mice, respectively.

Methodology:

-

Tumor Cell Implantation: 1 x 10^6 EMT6 or LL/2 cells are injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width^2).

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment groups. GI-102 is administered intravenously at various dose levels and schedules. Control groups receive vehicle or a comparator agent.

-

Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints may include overall survival and analysis of tumor-infiltrating lymphocytes (TILs).

-

TIL Analysis: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, FoxP3) for analysis by flow cytometry.

Treg Suppression Assay

Objective: To assess the ability of GI-102 to inhibit the suppressive function of regulatory T cells.

Methodology:

-

Cell Isolation: CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teff) are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Labeling: Teff cells are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Labeled Teff cells are co-cultured with Tregs at various ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 beads).

-

Treatment: GI-102 is added to the co-cultures at various concentrations.

-

Proliferation Analysis: After 3-5 days of incubation, the proliferation of Teff cells is assessed by flow cytometry by measuring the dilution of the CFSE dye. A reduction in suppression (i.e., increased Teff proliferation) in the presence of GI-102 indicates its inhibitory effect on Treg function.

CD8+ T Cell Activation and Proliferation Assay

Objective: To quantify the ability of GI-102 to induce the activation and proliferation of CD8+ T cells.

Methodology:

-

Cell Isolation: CD8+ T cells are isolated from human PBMCs.

-

Cell Culture and Treatment: CD8+ T cells are cultured in the presence of GI-102 at various concentrations.

-

Activation Marker Analysis: After 24-48 hours, cells are stained with antibodies against activation markers (e.g., CD25, CD69, HLA-DR) and analyzed by flow cytometry.

-

Proliferation Analysis: For proliferation, CD8+ T cells are labeled with a proliferation dye prior to culture. After 5-7 days, dye dilution is measured by flow cytometry.

-

Cytokine Production: Supernatants from the cell cultures can be collected to measure the secretion of effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) by ELISA or cytokine bead array.

Visualizations

Signaling Pathway of GI-102

Caption: Dual mechanism of action of GI-102.

Experimental Workflow for Preclinical In Vivo Study

Caption: Workflow for in vivo efficacy studies.

Logical Relationship of GI-102's Dual Function

Caption: Synergy of GI-102's bispecific functions.

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]

- 2. Facebook [cancer.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. mskcc.org [mskcc.org]

- 5. researchgate.net [researchgate.net]

- 6. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | JAK/STAT in human diseases: a common axis in immunodeficiencies and hematological disorders [frontiersin.org]